(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a cyano group, an ethylamide group, and a phenoxy group with a chlorine and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, introduction of the phenoxy group, and subsequent functionalization with the cyano and ethylamide groups. Common synthetic methods for similar compounds include Ullmann-type reactions, Buchwald-Hartwig cross-couplings, and Chan-Lam cross-couplings .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow chemistry techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of analogs with different functional groups .
Scientific Research Applications
(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential interactions with proteins or nucleic acids.
Medicine: Exploring its potential as a therapeutic agent, particularly in areas like cancer research or antimicrobial development.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes
Mechanism of Action
The mechanism by which (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic synthesis reactions.
tert-Butyl carbamate: Another compound with a carbamate functional group, used in the synthesis of protected amines.
Uniqueness
(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: stands out due to its complex structure, which combines multiple functional groups and a heterocyclic core. This complexity can confer unique chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19ClN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-4-25-20(28)15(12-24)11-17-21(30-16-7-8-18(23)14(3)10-16)26-19-13(2)6-5-9-27(19)22(17)29/h5-11H,4H2,1-3H3,(H,25,28)/b15-11+ |
InChI Key |
HRRYSHWEVOMFJL-RVDMUPIBSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC(=C(C=C3)Cl)C)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC(=C(C=C3)Cl)C)C#N |
Origin of Product |
United States |
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